2,4-Dichloro-1-(decane-1-sulfonyl)benzene
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Overview
Description
2,4-Dichloro-1-(decane-1-sulfonyl)benzene is an organic compound characterized by the presence of two chlorine atoms and a decane-1-sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(decane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where 2,4-dichlorobenzene is reacted with decane-1-sulfonyl chloride in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(decane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as bromine, chlorine, and sulfuric acid are commonly used in substitution reactions involving this compound.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated or brominated derivatives of the original compound .
Scientific Research Applications
2,4-Dichloro-1-(decane-1-sulfonyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(decane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products . The pathways involved in these reactions are influenced by the presence of the chlorine atoms and the sulfonyl group, which affect the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzene: Lacks the decane-1-sulfonyl group, making it less reactive in certain substitution reactions.
1-Decanesulfonyl Chloride: Does not have the aromatic ring, limiting its applications in electrophilic aromatic substitution reactions.
Uniqueness
2,4-Dichloro-1-(decane-1-sulfonyl)benzene is unique due to the combination of the decane-1-sulfonyl group and the dichlorobenzene ring. This combination enhances its reactivity and allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
872676-41-0 |
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Molecular Formula |
C16H24Cl2O2S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2,4-dichloro-1-decylsulfonylbenzene |
InChI |
InChI=1S/C16H24Cl2O2S/c1-2-3-4-5-6-7-8-9-12-21(19,20)16-11-10-14(17)13-15(16)18/h10-11,13H,2-9,12H2,1H3 |
InChI Key |
XKKKQOAHWMDPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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